

# Spectroscopic Analysis of 2-Pentylbenzene-1,3-diol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Pentylbenzene-1,3-diol

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**Abstract:** This technical guide provides a comprehensive overview of the spectroscopic characteristics of **2-Pentylbenzene-1,3-diol**. Due to the limited availability of experimental data for this specific isomer, this document presents predicted spectroscopic data alongside a detailed analysis of the experimentally determined spectroscopic data for the closely related and well-documented isomer, 5-Pentylbenzene-1,3-diol (olivetol). This comparative approach offers valuable insights for the identification and differentiation of these resorcinol derivatives. The guide includes detailed methodologies for the key spectroscopic techniques and a visual representation of the experimental workflow.

## Introduction

**2-Pentylbenzene-1,3-diol** is a resorcinol derivative with a pentyl group at the 2-position of the benzene ring. Resorcinols are a class of phenolic compounds with a wide range of applications in chemical synthesis and biological studies. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of such molecules. This guide addresses the spectroscopic profile of **2-Pentylbenzene-1,3-diol**, providing predicted data in the absence of published experimental spectra. For comparative purposes, the well-established spectroscopic data of its isomer, 5-Pentylbenzene-1,3-diol (olivetol), is also presented in detail.

## Predicted Spectroscopic Data of 2-Pentylbenzene-1,3-diol

As of the date of this document, experimental spectroscopic data for **2-Pentylbenzene-1,3-diol** is not readily available in published literature or common chemical databases. The following data is predicted based on computational models and serves as a reference for researchers.

## Predicted $^1\text{H}$ NMR Data

Table 1: Predicted  $^1\text{H}$  NMR Chemical Shifts for **2-Pentylbenzene-1,3-diol**

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Ar-H (2H)	6.8 - 7.2	m	2H
Ar-H (1H)	6.5 - 6.7	t	1H
Ar-OH (2H)	4.5 - 5.5	br s	2H
Ar-CH <sub>2</sub> - (2H)	2.5 - 2.8	t	2H
-CH <sub>2</sub> - (2H)	1.5 - 1.7	m	2H
-CH <sub>2</sub> - (2H)	1.2 - 1.4	m	2H
-CH <sub>3</sub> (3H)	0.8 - 1.0	t	3H

Predicted in CDCl<sub>3</sub>. Chemical shifts are approximate and may vary based on solvent and experimental conditions.

## Predicted $^{13}\text{C}$ NMR Data

Table 2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **2-Pentylbenzene-1,3-diol**

Carbon	Predicted Chemical Shift (ppm)
Ar-C-OH (2C)	155 - 158
Ar-C-Pentyl (1C)	120 - 123
Ar-CH (2C)	108 - 112
Ar-CH (1C)	103 - 106
Ar-CH <sub>2</sub> -	30 - 33
-CH <sub>2</sub> -	31 - 34
-CH <sub>2</sub> -	22 - 25
-CH <sub>2</sub> -	22 - 25
-CH <sub>3</sub>	13 - 15

Predicted in CDCl<sub>3</sub>. Chemical shifts are approximate and may vary based on solvent and experimental conditions.

## Predicted Infrared (IR) Spectroscopy

The predicted IR spectrum of **2-Pentylbenzene-1,3-diol** is expected to show the following characteristic absorption bands:

- ~3300-3400 cm<sup>-1</sup> (broad): O-H stretching vibration of the phenolic hydroxyl groups.
- ~2850-2960 cm<sup>-1</sup>: C-H stretching vibrations of the pentyl group's alkyl chain.
- ~1600, 1500 cm<sup>-1</sup>: C=C stretching vibrations of the aromatic ring.
- ~1150-1250 cm<sup>-1</sup>: C-O stretching vibration of the phenol.

## Predicted Mass Spectrometry (MS)

For the mass spectrum of **2-Pentylbenzene-1,3-diol**, the following is expected:

- Molecular Ion (M<sup>+</sup>): A peak at m/z = 180, corresponding to the molecular weight of the compound (C<sub>11</sub>H<sub>16</sub>O<sub>2</sub>).

- Major Fragmentation Patterns: Fragmentation is likely to occur via cleavage of the pentyl chain. Common fragments would include the loss of alkyl radicals, leading to peaks at  $m/z = 123$  (loss of  $C_4H_9$ ) and other fragments characteristic of alkylbenzene derivatives.

## Experimental Spectroscopic Data of 5-Pentylbenzene-1,3-diol (Olivetol)

For comparative analysis, the experimental spectroscopic data for the isomer 5-Pentylbenzene-1,3-diol (olivetol) is provided below.[\[1\]](#)[\[2\]](#)[\[3\]](#)

### $^1H$ NMR Data of Olivetol

Table 3: Experimental  $^1H$  NMR Data for 5-Pentylbenzene-1,3-diol (Olivetol)

Protons	Chemical Shift (ppm)	Multiplicity	Integration
Ar-H	6.25	s	2H
Ar-H	6.18	s	1H
Ar-OH	~5.0 (variable)	br s	2H
Ar-CH <sub>2</sub> -	2.36	t	2H
-CH <sub>2</sub> -	1.46	m	2H
-(CH <sub>2</sub> ) <sub>2</sub> -	1.25	m	4H
-CH <sub>3</sub>	0.83	t	3H

Data obtained in  $CDCl_3$ .[\[4\]](#)

### $^{13}C$ NMR Data of Olivetol

Table 4: Experimental  $^{13}C$  NMR Data for 5-Pentylbenzene-1,3-diol (Olivetol)

Carbon	Chemical Shift (ppm)
Ar-C-OH	156.8
Ar-C-Pentyl	146.1
Ar-CH	108.3
Ar-CH	100.1
Ar-CH <sub>2</sub> -	36.1
-CH <sub>2</sub> -	31.6
-CH <sub>2</sub> -	30.8
-CH <sub>2</sub> -	22.6
-CH <sub>3</sub>	14.1

Data obtained in CDCl<sub>3</sub>.[\[1\]](#)

## Infrared (IR) Spectroscopy of Olivetol

Table 5: Key IR Absorption Bands for 5-Pentylbenzene-1,3-diol (Olivetol)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	O-H Stretch (phenolic)
2955, 2927, 2857	Strong	C-H Stretch (aliphatic)
1620, 1595	Strong	C=C Stretch (aromatic)
1470, 1440	Medium	C-H Bend (aliphatic)
1150	Strong	C-O Stretch (phenol)
835	Strong	Ar-H Bend (out-of-plane)

Data corresponds to analysis of a neat sample.

## Mass Spectrometry (MS) of Olivetol

Table 6: Key Mass Spectrometry Data for 5-Pentylbenzene-1,3-diol (Olivetol)

m/z	Relative Intensity	Assignment
180	45%	[M] <sup>+</sup>
124	100%	[M - C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup> (McLafferty rearrangement)
123	40%	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>

Electron Ionization (EI) at 70 eV.[\[1\]](#)

## Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound (typically 5-10 mg for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.[\[5\]](#) A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The NMR spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for <sup>1</sup>H). For <sup>13</sup>C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each carbon environment.[\[6\]](#)

### Fourier-Transform Infrared (FT-IR) Spectroscopy

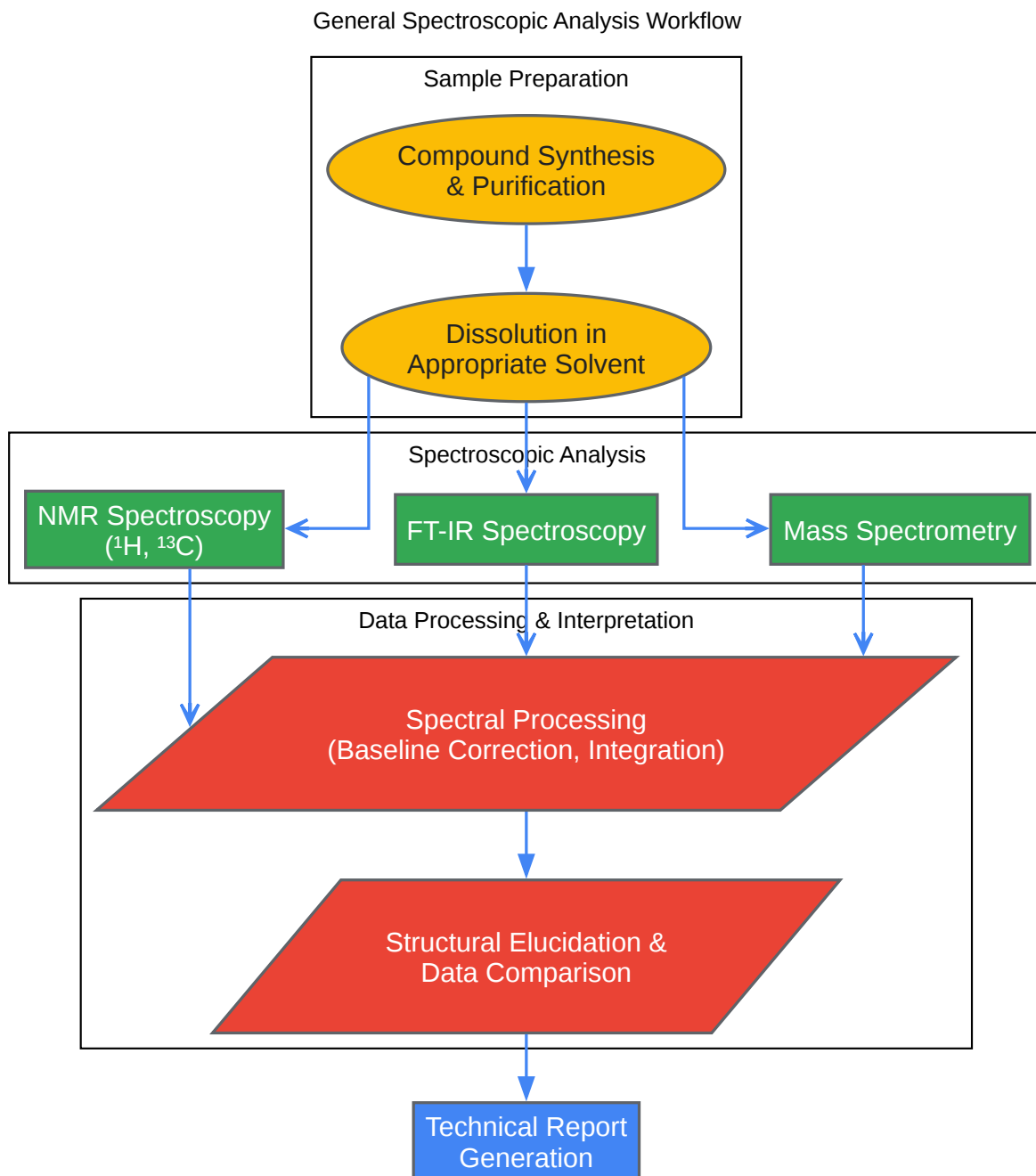
For a solid sample, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.[\[7\]](#) For a liquid sample, a thin film is placed between two salt plates (e.g., NaCl). A background spectrum is first collected, followed by the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.[\[8\]](#)

### Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer. For Electron Ionization (EI-MS), the sample is vaporized and bombarded with a high-energy electron beam, causing

ionization and fragmentation.[9] The resulting ions are separated by their mass-to-charge ratio ( $m/z$ ) and detected.[10]

## Experimental Workflow



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Caption: General workflow for spectroscopic analysis of organic compounds.



## Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of **2-Pentylbenzene-1,3-diol** through predicted data and a comparative analysis with its experimentally characterized isomer, 5-Pentylbenzene-1,3-diol. The provided data tables, experimental protocols, and workflow diagram serve as a valuable resource for researchers in the fields of chemical synthesis, natural product chemistry, and drug development for the identification and characterization of this and related compounds. The clear differences in the predicted and experimental NMR and MS fragmentation patterns should allow for the unambiguous differentiation of these two isomers.

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